3-(2-Bromo-5-chlorophenyl)prop-2-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Bromo-5-chlorophenyl)prop-2-en-1-ol is an organic compound with the molecular formula C9H8BrClO It is a derivative of phenylpropene, featuring both bromine and chlorine substituents on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-5-chlorophenyl)prop-2-en-1-ol typically involves the reaction of 2-bromo-5-chlorobenzaldehyde with propargyl alcohol under basic conditions. The reaction proceeds via a nucleophilic addition mechanism, followed by an acid-catalyzed dehydration to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromo-5-chlorophenyl)prop-2-en-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The double bond can be reduced to form the saturated alcohol.
Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for halogen substitution reactions.
Major Products Formed
Oxidation: 3-(2-Bromo-5-chlorophenyl)prop-2-enal or 3-(2-Bromo-5-chlorophenyl)prop-2-enoic acid.
Reduction: 3-(2-Bromo-5-chlorophenyl)propan-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-Bromo-5-chlorophenyl)prop-2-en-1-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving halogenated compounds.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Bromo-5-chlorophenyl)prop-2-en-1-ol depends on its specific applicationThese interactions can modulate biological pathways, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
3-(2-Chlorophenyl)prop-2-en-1-ol: Lacks the bromine substituent, which may affect its reactivity and applications.
3-(2-Bromo-4-chlorophenyl)prop-2-en-1-ol: Similar structure but with different positioning of the halogen atoms.
3-(2-Bromo-5-fluorophenyl)prop-2-en-1-ol: Substitution of chlorine with fluorine, which can significantly alter its chemical properties.
Uniqueness
The presence of both bromine and chlorine atoms in 3-(2-Bromo-5-chlorophenyl)prop-2-en-1-ol provides unique reactivity patterns and potential for diverse applications. This dual halogenation can enhance its utility in various chemical transformations and research applications .
Properties
Molecular Formula |
C9H8BrClO |
---|---|
Molecular Weight |
247.51 g/mol |
IUPAC Name |
(E)-3-(2-bromo-5-chlorophenyl)prop-2-en-1-ol |
InChI |
InChI=1S/C9H8BrClO/c10-9-4-3-8(11)6-7(9)2-1-5-12/h1-4,6,12H,5H2/b2-1+ |
InChI Key |
WZBKSKSPVIAOJW-OWOJBTEDSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)/C=C/CO)Br |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C=CCO)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.